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DL-ALANINE (3-13C)

Cat. No.: B1580359
M. Wt: 90.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Metabolic Studies

Stable isotope labeling is a cornerstone of modern metabolomics and metabolic research, providing dynamic information that is unattainable through the measurement of metabolite concentrations alone. tandfonline.comnumberanalytics.com The use of non-radioactive heavy isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), allows researchers to introduce tagged molecules into biological systems and trace their journey through various metabolic transformations. numberanalytics.com

The core principle is that stable isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in biochemical reactions in the same way without altering the biological system. numberanalytics.com However, their increased mass allows them to be distinguished and quantified by high-sensitivity analytical methods. numberanalytics.comsilantes.com This has several profound advantages:

Tracing Metabolic Pathways: By introducing a labeled substrate, scientists can follow the incorporation of the isotope into downstream metabolites, thereby elucidating complex and previously unknown metabolic pathways. silantes.comnih.gov This helps differentiate between endogenous metabolites synthesized by cells and exogenous compounds from the environment. tandfonline.com

Measuring Metabolic Flux: Stable isotope labeling enables the quantification of the rate of reactions within a metabolic network, a field known as metabolic flux analysis. numberanalytics.comnih.gov This provides a dynamic view of cellular physiology and regulation, revealing how metabolic pathways respond to various stimuli or disease states. metsol.com

Enhanced Analytical Sensitivity and Accuracy: Isotope labeling improves the sensitivity and accuracy of detection in techniques like mass spectrometry and NMR. silantes.commetsol.com It allows for precise quantification of metabolites, even those present in trace amounts. silantes.com

Safety in Research: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and safe for use in a wide range of experiments, including studies involving human subjects. metsol.com

This approach has revolutionized our understanding of cellular metabolism, enabling breakthroughs in fields ranging from fundamental biology to drug development and the study of diseases. nih.govmetsol.com

Rationale for ¹³C Enrichment at the Methyl Position (C3) of Alanine (B10760859) in Tracer Experiments

The specific labeling of alanine at its methyl carbon (C3) is a deliberate and strategic choice for metabolic tracer experiments. Alanine occupies a central position in metabolism, directly linking amino acid and carbohydrate pathways through its conversion to pyruvate (B1213749). nih.govnih.gov

When DL-Alanine (3-¹³C) is introduced into a biological system, it is primarily converted to [3-¹³C]pyruvate via a transamination reaction. nih.govresearchgate.net Pyruvate is a critical metabolic hub. The ¹³C label from the original alanine methyl group is now on the methyl carbon of pyruvate, and its fate can be tracked as it enters several major metabolic pathways:

Entry into the Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to Acetyl-CoA, carrying the ¹³C label into the TCA cycle, a central pathway for energy production and the generation of biosynthetic precursors. nih.gov Tracking the distribution of the ¹³C label among TCA cycle intermediates and related amino acids like glutamate (B1630785) reveals the activity of the cycle. nih.govresearchgate.net

Conversion to Lactate (B86563): The label can be traced to lactate, providing insights into anaerobic metabolism or the lactate shuttle between different cell types, such as astrocytes and neurons. nih.gov

Gluconeogenesis: The labeled pyruvate can be used to synthesize glucose, allowing researchers to measure the rate of gluconeogenesis.

Labeling the C3 position is particularly informative because this carbon atom is preserved during the initial transamination to pyruvate. nih.gov Its subsequent distribution through the TCA cycle and other pathways provides a detailed map of central carbon metabolism, making [3-¹³C]alanine an excellent probe for studying the metabolic interplay between different cellular compartments and tissues. nih.govresearchgate.net

Overview of Primary Academic Research Applications of DL-ALANINE (3-13C)

The unique properties of DL-Alanine (3-¹³C) make it a valuable tool in several key areas of academic research, primarily centered on NMR-based metabolomics. isotope.com

Detailed Research Findings from Neurobiology:

A significant application is in the study of brain metabolism, specifically the metabolic interactions between neurons and glial cells (astrocytes). nih.govresearchgate.net

Tracing Neurotransmitter Synthesis: Studies using [3-¹³C]alanine in cell cultures of neurons and astrocytes have shown that the ¹³C label is incorporated into key neurotransmitters. In neurons, the label appears in glutamate and γ-aminobutyric acid (GABA), demonstrating that alanine can serve as a precursor for these crucial signaling molecules. nih.govresearchgate.net

Elucidating the Alanine-Lactate Shuttle: Research has provided evidence for a lactate-alanine shuttle between astrocytes and neurons. nih.gov Astrocytes predominantly convert the labeled alanine to lactate, which is then released and taken up by neurons as an energy substrate. nih.govresearchgate.net This complements the well-known glutamate-glutamine cycle and highlights a mechanism for nitrogen exchange between these two cell types. nih.gov

Assessing Anaplerotic Pathways: The pattern of ¹³C labeling in glutamate and glutamine in co-cultures of neurons and astrocytes indicates a significant contribution from anaplerotic pathways (reactions that replenish TCA cycle intermediates), providing a more complete picture of brain energy metabolism. nih.gov

Applications in Protein NMR and Structural Biology:

Beyond cellular metabolism, precursors like [3-¹³C]pyruvate, derived from [3-¹³C]alanine, are used in cell-free protein synthesis systems. copernicus.orgcopernicus.org This allows for the production of proteins with selectively ¹³C-labeled methyl groups. copernicus.org Methyl groups are important probes in NMR studies of large protein structures and dynamics. copernicus.org Using [3-¹³C]pyruvate ensures that the resulting alanine residues in the synthesized protein are labeled at the methyl position, which is advantageous for specific types of advanced NMR relaxation experiments that probe protein dynamics. copernicus.org

Data Tables

Table 1: Physicochemical Properties of DL-ALANINE (3-¹³C)

PropertyValueSource
Chemical Formula¹³CCH₃CH(NH₂)COOH isotope.com
Molecular Weight91.09 g/mol isotope.com
Labeled CAS Number244237-64-7 isotope.com
Unlabeled CAS Number302-72-7 isotope.com
Isotopic Purity (¹³C)99% isotope.com
Chemical Purity>98% isotope.com
Synonym(+/-)-2-Aminopropionic acid (labeled) isotope.com

Table 2: Major Labeled Metabolites Detected from [3-¹³C]Alanine in Neural Cell Types

Cell TypeMajor Labeled Metabolites DetectedMetabolic ImplicationSource
AstrocytesLactatePredominant conversion of alanine to lactate, supporting the astrocyte-neuron lactate shuttle. nih.govresearchgate.net
NeuronsGlutamate, γ-Aminobutyric Acid (GABA)Alanine serves as a precursor for neurotransmitter synthesis and as an energy substrate via the TCA cycle. nih.govresearchgate.net
Co-culturesLabeled Glutamate, GABA, and GlutamineDemonstrates the metabolic coupling between astrocytes and neurons, including neurotransmitter cycling and energy trafficking. nih.govresearchgate.net

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Methodologies for Isotopic Labeling and Preparation for Research Investigations

Chemical and Enzymatic Synthesis Approaches for DL-ALANINE (3-13C) for Research

The preparation of DL-Alanine (3-13C) can be achieved through both chemical and enzymatic routes, each offering distinct advantages. Chemical synthesis provides versatility and control over the labeling pattern, while enzymatic methods offer high stereospecificity and can be performed under milder conditions. chempep.com

Chemical syntheses often adapt classical amino acid preparation methods, such as the Strecker synthesis or the amination of a-halopropionic acids, using a starting material labeled with ¹³C at the appropriate position. orgsyn.org For instance, a synthesis could begin with a ¹³C-labeled methyl precursor that will ultimately become the C-3 carbon of alanine (B10760859). One documented multi-step chemical synthesis for a related compound, DL-Alanine-2,3-¹³C₂, starts from acetic-¹³C₂ acid, highlighting a pathway that could be adapted for specific C-3 labeling. lookchem.com Another approach involves the reaction of acetaldehyde (B116499) with ammonium (B1175870) cyanide, followed by hydrolysis, a method that can be modified using ¹³C-labeled acetaldehyde. orgsyn.org

Enzymatic synthesis represents a powerful alternative for producing isotopically labeled amino acids. These methods leverage the high selectivity of enzymes to catalyze specific reactions. For example, alanine dehydrogenase (AlaDH) can be used for the reductive amination of pyruvate (B1213749). rsc.org By supplying a suitably labeled pyruvate, such as [3-¹³C]pyruvate, in the presence of an ammonium source, [3-¹³C]alanine can be synthesized. While often used for stereospecific synthesis of the L-enantiomer, the conditions can be managed to produce a racemic mixture or the D-enantiomer by using a D-amino acid dehydrogenase. rsc.orggoogle.com

Table 1: Comparison of Synthesis Routes for DL-ALANINE (3-13C)
Synthesis TypeExample Starting MaterialsKey Reagents / EnzymesTypical OutcomeAdvantagesDisadvantages
Chemical [3-¹³C]Propionic acid derivative, [¹³C]AcetaldehydeBromine, Ammonium Hydroxide, Sodium CyanideRacemic (DL) mixtureHigh yield, versatile for various labeling patterns.May require harsh conditions, risk of side products. lookchem.com
Enzymatic [3-¹³C]PyruvateAlanine Dehydrogenase (AlaDH), NADH, Ammonium ionsStereospecific (L- or D-) or RacemicHigh selectivity, mild reaction conditions, high purity. rsc.orggoogle.comEnzyme availability and stability can be limiting.

While DL-Alanine (3-13C) is a racemic mixture, many research applications require the pure L- or D-enantiomer. This necessitates either stereoselective synthesis or the resolution of the racemic mixture.

Stereoselective synthesis aims to produce a single enantiomer directly. This is often achieved enzymatically, as described above, where L-Alanine Dehydrogenase will produce L-Alanine (3-¹³C). rsc.org Chemical methods using chiral auxiliaries, such as Oppolzer's acyl sultams, can also achieve high stereoselectivity, yielding specific L- or D-amino acid isotopomers. Such methods provide excellent enantiomeric purity (e.g., 97-99% e.e.).

Racemic resolution is a more common approach that starts with a synthesized DL-mixture and then separates the two enantiomers.

Enzymatic Resolution: This technique relies on the stereospecificity of enzymes. A widely used method is the hydrolysis of N-acetyl-DL-alanine using an acylase, such as porcine kidney acylase. lookchem.com The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Alanine (3-¹³C) and unreacted N-acetyl-D-alanine (3-¹³C). These two compounds can then be separated based on their different chemical properties. The N-acetyl-D-alanine can subsequently be hydrolyzed chemically to yield D-Alanine (3-¹³C). lookchem.com

Chiral Chromatography: This method uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. The D- and L-alanine enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and purification. researchgate.net

Table 2: Racemic Resolution Techniques for [3-¹³C]Alanine
MethodPrinciple of SeparationKey ComponentOutcomeReference
Enzymatic Hydrolysis Stereospecific enzymatic reaction on an N-acetylated racemic mixture.Porcine Kidney AcylaseSeparation of L-Alanine from N-acetyl-D-alanine. lookchem.com
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Chiral HPLC Column (e.g., amylose-derived)Physical separation of D- and L-enantiomers. researchgate.net

Protocols for In Vitro and Ex Vivo Isotopic Tracer Administration in Experimental Models

In in vitro (cell culture) and ex vivo (isolated tissue/organ) studies, DL-Alanine (3-¹³C) is used to trace metabolic pathways under controlled conditions.

A general in vitro protocol involves several key steps. First, cultured cells are grown to a desired confluence. The standard culture medium is then replaced with an experimental medium containing a known concentration of DL-Alanine (3-¹³C). The cells are incubated for a specific period, allowing the tracer to be taken up and metabolized. To halt metabolic activity, the medium is rapidly removed, and the cells are washed with ice-cold saline before metabolism is quenched, often using a cold solvent like methanol (B129727) or perchloric acid. Finally, the intracellular metabolites are extracted for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the incorporation of the ¹³C label into downstream products. nih.gov

Ex vivo studies follow a similar principle but with whole tissues or organs. For example, an isolated organ like a kidney or liver can be placed in a perfusion system. researchgate.netnih.gov This apparatus circulates a nutrient-rich solution, analogous to blood, which is supplemented with DL-Alanine (3-¹³C). researchgate.net Samples of the perfusate and the tissue itself can be collected over time to analyze the metabolic fate of the tracer. researchgate.netacs.org These studies provide insights into organ-specific metabolism while maintaining tissue architecture. acs.org

Table 3: General Protocol for In Vitro/Ex Vivo Tracer Studies with DL-ALANINE (3-¹³C)
StepDescriptionKey Considerations
1. Preparation Prepare cells, tissue slices, or perfuse an isolated organ.Ensure cell/tissue viability. Establish baseline metabolic state.
2. Incubation Introduce medium containing a defined concentration of DL-ALANINE (3-¹³C).Tracer concentration should be sufficient for detection but not perturb the system.
3. Time Course Incubate for a predetermined time or collect samples at multiple time points.Time should be sufficient for label incorporation into metabolites of interest.
4. Quenching Rapidly halt all metabolic activity.Usually achieved with cold solvents or freeze-clamping to preserve the metabolic state. frontiersin.org
5. Extraction Extract water-soluble and/or lipid-soluble metabolites from the cells/tissue.Choice of extraction solvent depends on the target metabolites.
6. Analysis Analyze extracts using NMR or MS to detect and quantify ¹³C-labeled metabolites.Identifies the metabolic pathways utilized by the tracer. acs.org

Strategies for In Vivo Isotopic Tracer Delivery in Animal Research Models

For in vivo studies in animal models, the delivery of DL-Alanine (3-¹³C) must be carefully controlled to achieve the desired experimental outcome, such as measuring steady-state fluxes or dynamic metabolic changes.

Common administration strategies include:

Intravenous (IV) Infusion: This is a widely used method that introduces the tracer directly into the bloodstream. It can be administered as a single rapid injection (bolus) to observe the initial distribution and rapid metabolism, or as a continuous infusion to achieve a steady-state concentration of the labeled compound in the plasma. physiology.orgphysiology.orgnih.gov Continuous infusion is particularly valuable for metabolic flux analysis. physiology.org Delivery is typically via a tail vein or femoral vein catheter. frontiersin.orgcibm.ch

Oral Administration (Gavage): For studies investigating gut absorption and first-pass metabolism in the liver, oral gavage is the preferred method. A solution containing DL-Alanine (3-¹³C) is delivered directly into the stomach using a tube. chemrxiv.org This mimics the natural route of nutrient absorption.

Intraperitoneal (IP) Injection: This involves injecting the tracer into the peritoneal cavity. It provides a slower absorption into the bloodstream compared to IV infusion and is a common route for administering substances to small rodents.

The choice of delivery method depends on the specific research question, the animal model being used, and the metabolic process under investigation. physiology.orgchemrxiv.org Following administration, blood, urine, and tissue samples can be collected at various time points to trace the journey of the ¹³C label through the body's metabolic network. researchgate.netnih.gov

Table 4: In Vivo Administration Strategies for DL-ALANINE (3-¹³C)
Administration RouteTypical Animal ModelApplication / PurposeKey Considerations
Intravenous (IV) Infusion Rat, MouseTo study whole-body kinetics, organ-specific metabolism, and achieve isotopic steady-state. frontiersin.orgphysiology.orgRequires catheterization; allows precise control over plasma tracer concentration.
Oral Gavage Mouse, RatTo investigate gut absorption, bioavailability, and first-pass metabolism by the liver. chemrxiv.orgMimics dietary intake; tracer concentration in plasma is less controlled than with IV.
Intraperitoneal (IP) Injection Mouse, RatGeneral systemic delivery when IV access is difficult or slower absorption is desired.Absorption kinetics can be variable.

Advanced Analytical Techniques for Dl Alanine 3 13c Tracing and Metabolite Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive and highly informative technique for studying metabolic pathways by tracking the incorporation of isotopic labels into various metabolites. nih.gov The use of DL-ALANINE (3-13C) in NMR studies allows for the direct observation of the 13C nucleus, providing a clear signal to follow its metabolic journey.

13C NMR for Direct Observation of Metabolic Intermediates and Fluxes

Direct 13C NMR spectroscopy is a cornerstone technique for metabolic flux analysis using 13C-labeled substrates like DL-ALANINE (3-13C). nih.gov This method allows for the direct detection of the 13C atom as it is incorporated into various downstream metabolites. For instance, when DL-ALANINE (3-13C) is introduced into a biological system, the 13C label at the C3 position can be tracked as alanine (B10760859) is converted to pyruvate (B1213749) and subsequently enters central carbon metabolism.

Research has shown that the 13C label from [3-13C]alanine can be observed in key metabolic intermediates such as lactate (B86563), glutamate (B1630785), and aspartate. nih.govpnas.orgnih.gov The position of the 13C label within these molecules provides crucial information about the activity of different metabolic pathways. For example, the appearance of the 13C label at specific carbons in glucose following the administration of [3-13C]alanine is a direct indicator of gluconeogenesis. pnas.org By quantifying the 13C enrichment in these metabolites over time, researchers can calculate the rates of metabolic fluxes through pathways like the tricarboxylic acid (TCA) cycle and gluconeogenesis. nih.govpnas.org

A study on hepatocytes demonstrated the use of 13C NMR to follow the metabolism of [3-13C]alanine. The analysis revealed the scrambling of the 13C label in glutamate, indicating flux through the TCA cycle. pnas.org In contrast, the labeling pattern in aspartate suggested incomplete mixing of the oxaloacetate pool within the mitochondria. pnas.org

Table 1: Observed 13C Labeling from [3-13C]Alanine in Hepatocytes

Metabolite Labeled Carbon Position(s) Metabolic Pathway Indicated
Glucose C5 Gluconeogenesis
Aspartate C2, C3 Anaplerosis, TCA Cycle
Glutamate Randomized TCA Cycle
β-hydroxybutyrate C2, C4 Ketogenesis

Data sourced from a 13C NMR study on hepatocytes. pnas.org

1H NMR with 13C-Editing for Enhanced Sensitivity in Tracer Studies

While direct 13C NMR is powerful, it can suffer from lower sensitivity compared to proton (1H) NMR. nih.gov To overcome this, 1H NMR with 13C-editing techniques, such as 1H-[13C] NMR, are employed. These methods detect the protons attached to 13C nuclei, leveraging the higher sensitivity of 1H detection while still providing information about 13C labeling. nih.govresearchgate.net

This approach relies on the J-coupling between a 13C nucleus and its attached protons. This coupling splits the proton signal into a doublet, distinguishing it from the singlet signal of protons attached to the more abundant 12C. By comparing spectra acquired with and without 13C decoupling, the fractional 13C enrichment can be accurately measured. nih.gov This has been successfully applied to track the metabolism of 13C-labeled substrates, offering a significant reduction in acquisition time compared to direct 13C NMR. nih.gov

A technique known as Positional Enrichment by Proton Analysis (PEPA) utilizes 1D-1H-NMR to detect the position of the carbon label and quantify fractional enrichment by analyzing 13C-satellite peaks. This method has been shown to improve sensitivity and accelerate the elucidation of 13C positions in labeled metabolites. ebi.ac.uk

Dynamic NMR Studies for Real-Time Labeling Kinetics and Turnover Rates

Dynamic NMR spectroscopy allows for the real-time monitoring of metabolic processes. d-nb.infoconicet.gov.ar By acquiring a series of spectra over time after the introduction of a 13C-labeled substrate like DL-ALANINE (3-13C), researchers can follow the kinetics of label incorporation into different metabolites. This provides valuable information on metabolic turnover rates and the dynamic response of the system to various stimuli. d-nb.info

Real-time NMR has been used to study the kinetics of coupled glycolytic enzymes and neurotransmitter synthesis. conicet.gov.ar These studies often involve the acquisition of rapid 1D or 2D NMR spectra to capture the changing concentrations of labeled metabolites. d-nb.info The development of techniques like High-Speed Tracer Analysis of Metabolism (HS-TrAM), which utilizes quantitative spectral filters and enhancement of J-coupling in HSQC spectra, has further reduced the time required for data acquisition, making real-time tracing of metabolism more feasible. wellcomeopenresearch.org

For instance, a study monitoring cellular metabolism in real-time observed the consumption of 13C-labeled glucose and the subsequent production of labeled lactate and alanine, providing kinetic data on these metabolic pathways. d-nb.info

Specific NMR Techniques for Studying Alanine-Derived Metabolites

Various specific NMR techniques are employed to analyze the diverse metabolites derived from alanine. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for resolving complex mixtures of metabolites and identifying the specific positions of 13C labels. wellcomeopenresearch.org HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, providing unambiguous assignments of labeled positions.

In a study of [3-13C]alanine metabolism in brain cells, 1H- and 13C-NMR analysis showed that the 13C-label was incorporated into lactate, glutamate, and γ-aminobutyric acid (GABA). nih.gov The multiplet pattern of glutamate isotopomers in the 13C spectra indicated carbon scrambling through the TCA cycle. nih.gov This detailed analysis of alanine-derived metabolites provides insights into neurotransmitter metabolism and the metabolic interactions between different cell types in the brain. nih.gov

Mass Spectrometry (MS) Based Approaches

Mass spectrometry offers a highly sensitive and complementary approach to NMR for tracing stable isotopes. nih.gov When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing the distribution of mass isotopomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis

GC-MS is a widely used technique for 13C-metabolic flux analysis. shimadzu.comdss.go.th In this method, metabolites are first extracted from the biological sample and then chemically derivatized to make them volatile for gas chromatography. The GC separates the different metabolites, which are then ionized and analyzed by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.

The MID refers to the relative abundance of a metabolite with different numbers of 13C atoms (e.g., M+0, M+1, M+2, etc.). shimadzu.com When cells are cultured with a 13C-labeled substrate like DL-ALANINE (3-13C), the resulting metabolites will incorporate the 13C label, leading to a shift in their mass spectra. By analyzing the MIDs of key metabolites, researchers can deduce the metabolic pathways through which the labeled carbons have traveled. shimadzu.comspringernature.com

For example, after feeding cells with [3-13C]alanine, the MID of pyruvate and other downstream metabolites can be measured. The specific pattern of mass isotopomers provides constraints for computational models that are used to calculate intracellular metabolic fluxes. dss.go.thnih.gov GC-MS has been successfully used to determine the branch ratio of fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and to identify active and inactive metabolic reactions. shimadzu.com The analysis of fragment ions generated by electron ionization (EI) can provide additional information about the position of the 13C atoms within the metabolite's carbon backbone. shimadzu.com

Table 2: Example Mass Isotopomer Distribution of Alanine Before and After 13C-Labeling

Mass Isotopomer Abundance Before Labeling Abundance After Labeling with 13C-Substrate
M (Unlabeled) High Decreased
M+1 Low (Natural Abundance) Increased
M+2 Very Low Increased
M+3 Negligible Increased

This table illustrates the general trend observed in the mass isotopomer distribution of alanine following the introduction of a 13C-labeled substrate. The exact percentages would vary based on the specific experiment. Based on principles described in shimadzu.com.

The combination of data from both NMR and GC-MS can provide a more comprehensive picture of metabolite isotopomer distributions than either technique alone. nih.gov This integrated approach is crucial for accurately mapping the complexities of cellular metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics and Isotopic Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for metabolomics, offering high sensitivity and selectivity for the analysis of complex biological samples. In the context of DL-ALANINE (3-13C), LC-MS/MS is instrumental for tracing the incorporation of the 13C label into various metabolic pathways.

The process begins with the separation of metabolites from a biological sample using liquid chromatography. The separated compounds are then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the labeled alanine or its metabolites. These selected ions are then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). The specific fragmentation patterns of the 13C-labeled compounds allow for their unambiguous identification and differentiation from unlabeled molecules. researchgate.net

Research has demonstrated that LC-MS/MS can effectively measure isotopomer distributions of metabolites. researchgate.net For instance, by fragmenting the m/z 90, 91, and 92 ions corresponding to unlabeled, single-labeled, and double-labeled alanine respectively, researchers can discern the extent of 13C incorporation into different parts of the molecule. researchgate.net This provides detailed insights into metabolic fluxes and pathway activities.

Table 1: Illustrative LC-MS/MS Parameters for DL-ALANINE (3-13C) Analysis

Parameter Setting
Chromatography
Column Reversed-phase C18
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 90.0 (unlabeled), 91.0 (3-13C)
Collision Energy 15 eV

This table presents typical starting parameters; optimization is required for specific applications.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Assessment of Metabolite Pools

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying metabolites. ckisotopes.com The principle of IDMS involves adding a known amount of an isotopically labeled compound, such as DL-ALANINE (3-13C), to a sample as an internal standard. ckisotopes.com This "spiked" sample is then analyzed by mass spectrometry.

Because the labeled internal standard is chemically identical to the analyte of interest, it experiences the same extraction, derivatization, and ionization efficiencies. By measuring the ratio of the signal from the naturally abundant analyte to the signal from the isotopically labeled internal standard, the exact concentration of the analyte in the original sample can be determined with high precision and accuracy. ckisotopes.com This method effectively corrects for sample loss during preparation and variations in instrument response.

Table 2: Key Data for IDMS using DL-ALANINE (3-13C)

Analyte Internal Standard Mass Shift (Da) Typical Application
Alanine DL-ALANINE (3-13C) +1 Quantifying total alanine pool size
Pyruvate 13C-labeled Pyruvate +1 to +3 Assessing glycolysis/gluconeogenesis flux

Chromatographic Separations for Enantiomeric and Metabolite Profiling

While mass spectrometry is powerful for isotopic analysis, chromatographic separation is essential for resolving different molecules, including enantiomers, prior to detection.

Chiral High-Performance Liquid Chromatography (HPLC) for D- and L-Alanine Separation

D-alanine and L-alanine are enantiomers, meaning they are non-superimposable mirror images of each other. As they have identical physical and chemical properties in a non-chiral environment, separating them requires a chiral stationary phase or a chiral derivatizing agent. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. scielo.brresearchgate.netresearchgate.net

In one common approach, a chiral column, such as one with a Crownpak CR(+) stationary phase, is used to directly separate the enantiomers. researchgate.net The differential interaction of the D- and L-alanine with the chiral stationary phase leads to different retention times, allowing for their separation and subsequent quantification. researchgate.netresearchgate.net

Alternatively, pre-column derivatization with a chiral reagent can be employed. nih.gov Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) react with both D- and L-alanine to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase HPLC column. nih.gov The use of DL-ALANINE (3-13C) in conjunction with these chiral separation methods allows for the precise quantification of the individual D- and L-alanine enantiomers and the tracing of their distinct metabolic fates.

Table 3: Example Chiral HPLC Separation Parameters for DL-Alanine

Parameter Method 1: Chiral Stationary Phase Method 2: Pre-column Derivatization
Column Chiral (e.g., Crownpak CR(+)) Reversed-phase C18
Mobile Phase Acidic aqueous solution (e.g., perchloric acid solution) Gradient of aqueous buffer and organic solvent (e.g., acetonitrile)
Derivatizing Agent None Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) or similar
Detection UV (200 nm) or Mass Spectrometry UV (e.g., 340 nm) or Mass Spectrometry

| Typical Elution Order | D-alanine followed by L-alanine (can vary) | Dependent on derivatizing agent and conditions |

Parameters are illustrative and require optimization based on the specific instrumentation and experimental goals.

Elucidation of Metabolic Pathways and Carbon Fluxes Using Dl Alanine 3 13c

Central Carbon Metabolism Investigations

DL-ALANINE (3-13C) provides a direct entry point for a labeled carbon atom into the hub of central metabolism, allowing for detailed investigation of glycolysis, pyruvate (B1213749) metabolism, and the tricarboxylic acid (TCA) cycle.

Glycolysis and Pyruvate Metabolism Pathways from Alanine (B10760859)

Once introduced into a cellular system, DL-ALANINE (3-13C) is readily taken up by cells. nih.gov The primary metabolic fate of its carbon skeleton begins with transamination, a reaction catalyzed by alanine aminotransferase (ALT), which converts it into [3-13C]pyruvate. nih.govwikipedia.org This labeled pyruvate molecule is chemically identical to the pyruvate generated from glycolysis, positioning it at a critical metabolic crossroads. researchgate.net

From this point, the 13C label can be tracked into several immediate pathways. A common fate is its reduction to [3-13C]lactate, a reaction mediated by lactate (B86563) dehydrogenase. researchgate.netismrm.org This conversion is frequently observed in various cell types, including cancer cells, where high rates of lactate production are a hallmark of altered metabolism. researchgate.net Studies in astrocytes have revealed a nuanced picture of pyruvate compartmentation, where pyruvate derived from exogenous alanine forms a distinct pool that is preferentially used for lactate synthesis and release, separate from the pyruvate pool originating from glycolysis that is more closely linked to mitochondrial oxidation. nih.gov This demonstrates that alanine can modify glucose metabolism, channeling it towards lactate synthesis disconnected from the main glycolytic stream. nih.gov

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic Contributions

The [3-13C]pyruvate generated from DL-ALANINE (3-13C) serves as a key substrate for the tricarboxylic acid (TCA) cycle, the central engine of cellular respiration. The labeled pyruvate can enter the mitochondrial matrix and follow two main routes. The first is the oxidative decarboxylation by the pyruvate dehydrogenase (PDH) complex, which forms [2-13C]acetyl-CoA. researchgate.netdiabetesjournals.org This labeled acetyl-CoA then condenses with oxaloacetate to introduce the 13C label into the TCA cycle, leading to the sequential labeling of intermediates such as citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate. nih.govresearchgate.net

The second major entry point is through anaplerotic reactions, which replenish TCA cycle intermediates. The most significant of these is the carboxylation of [3-13C]pyruvate by pyruvate carboxylase (PC) to form [3-13C]oxaloacetate. diabetesjournals.org The activity of these two pathways—PDH and PC—determines how the 13C label is distributed among the TCA cycle metabolites. For instance, analysis of glutamate (B1630785) isotopomers (molecules with different isotope labeling patterns) reveals the extent of carbon scrambling through the cycle, indicating the use of alanine as an energy substrate. nih.gov

Research using [3-13C]alanine in glioblastoma cells has quantified the incorporation of the label into TCA cycle intermediates, providing a snapshot of the metabolic activity.

Table 1: 13C Enrichment in TCA Cycle Intermediates from [3-13C]Alanine in Glioblastoma Cells

Metabolite 13C Enrichment (M+1)
Citrate 6.9% ± 0.3%
Glutamate 4.4% ± 0.3%
Malate 2.1% ± 0.6%

Data sourced from a study on patient-derived glioblastoma cells cultured with 2.0 mM [3-13C]alanine for 24 hours. The M+1 value represents the fraction of the metabolite pool containing one 13C atom. researchgate.net

These flux measurements demonstrate that cancer cells can utilize alanine not just for protein synthesis but also as a fuel source to power the TCA cycle and generate precursors for biosynthesis. researchgate.net

Pentose (B10789219) Phosphate (B84403) Pathway Activity and Connection to Alanine Metabolism

The pentose phosphate pathway (PPP) is a branch of glucose metabolism that runs parallel to glycolysis and is crucial for producing NADPH (for reductive biosynthesis and antioxidant defense) and pentose sugars (for nucleotide synthesis). nih.gov The primary entry point into the PPP is glucose-6-phosphate, an intermediate upstream of pyruvate. nih.gov

Researchers quantify the split ratio of carbon flux between glycolysis and the PPP by using [1-13C]glucose as a tracer and measuring the resulting 13C-labeling pattern in pyruvate or, by extension, alanine. shimadzu.combiorxiv.org The analysis of alanine isotopologues becomes a readout for upstream PPP activity. biorxiv.org While [3-13C]alanine itself is not the tracer of choice for measuring PPP flux, its metabolism influences the pool of pyruvate and other intermediates, and its labeling patterns (when derived from labeled glucose) are essential for constructing comprehensive metabolic flux models that include the PPP. shimadzu.comvanderbilt.edu

Amino Acid Metabolism and Interconversion Networks

DL-ALANINE (3-13C) is invaluable for tracing the intricate web of amino acid synthesis, degradation, and transport, particularly its relationship with glucose metabolism and its role as a nitrogen carrier.

Alanine-Glucose (Cori) Cycle and Gluconeogenesis Fluxes

The glucose-alanine cycle is a critical inter-organ metabolic loop that transports nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. wikipedia.org In muscle, amino groups from the breakdown of other amino acids are transferred to pyruvate (a product of glycolysis) to form alanine. wikipedia.org This alanine is released into the bloodstream, transported to the liver, and converted back to pyruvate. wikipedia.org This pyruvate can then enter the gluconeogenic pathway to synthesize new glucose, which is released back into the circulation for use by other tissues. wikipedia.orgmhmedical.com

Using [3-13C]alanine allows for the direct measurement of gluconeogenic flux from alanine. nih.gov Studies in isolated hepatocytes have demonstrated the incorporation of the 13C label from alanine into newly synthesized glucose. nih.govbiorxiv.org The importance of this pathway is highlighted in studies of diabetes, where silencing the mitochondrial alanine aminotransferase 2 (ALT2) enzyme significantly reduces the conversion of alanine to glucose. biorxiv.org

Table 2: Effect of ALT2 Knockout on Glucose Production from 13C-Alanine

Hepatocyte Type Substrate 13C-Alanine Incorporation into Glucose
Wild-Type (WT) 13C-Alanine Baseline
ALT2 Knockout (LS-Gpt2-/-) 13C-Alanine Reduced

This table summarizes findings that hepatocytes from mice with a liver-specific knockout of the Gpt2 gene (which codes for ALT2) showed reduced ability to incorporate 13C from labeled alanine into glucose compared to wild-type hepatocytes, demonstrating ALT2's key role in gluconeogenesis from alanine. biorxiv.org

These findings confirm that alanine is a significant gluconeogenic precursor and that tracing its 13C-labeled form is a robust method for quantifying this process. nih.govbiorxiv.org

Alanine Transamination and Linkages to Glutamate, Aspartate, and Other Amino Acid Pools

The transamination of alanine to pyruvate is a reversible reaction that links alanine metabolism directly to the pools of other amino acids, most notably glutamate. caldic.com The reaction catalyzed by alanine aminotransferase involves the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. wikipedia.orgcaldic.com When [3-13C]alanine is used, the production of [3-13C]pyruvate is coupled with the labeling of the glutamate pool. nih.govresearchgate.net

This labeled glutamate can then participate in further metabolic pathways. For example, in neurons, the 13C label from alanine has been observed not only in glutamate but also in γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter synthesized from glutamate. nih.gov

Furthermore, the TCA cycle intermediates derived from [3-13C]pyruvate, such as oxaloacetate, can be transaminated to form other amino acids. Labeled oxaloacetate can be converted to [2,3-13C]aspartate by aspartate aminotransferase, linking alanine metabolism to the aspartate pool. ismrm.orgnih.gov Interestingly, detailed NMR studies have shown that under certain conditions, the 13C label distribution in aspartate is not fully randomized, unlike in glutamate, suggesting incomplete mixing of mitochondrial oxaloacetate pools and highlighting the metabolic compartmentation of amino acid synthesis. nih.govpnas.org This demonstrates how [3-13C]alanine can be used to probe not just fluxes, but also the subcellular organization of metabolism. nih.gov

Insights into Protein Turnover and Amino Acid Recycling

Protein turnover is a fundamental biological process involving the continuous synthesis and degradation of proteins. nih.govvliz.be Skeletal muscle represents the largest reservoir of protein in the body. nih.govcambridge.org Introducing ¹³C-labeled amino acids like L-alanine allows for the measurement of protein metabolism dynamics. nih.govnih.gov When [3-¹³C]L-alanine is available in the intracellular free amino acid pool, its incorporation into newly synthesized proteins can be measured, providing a rate of protein synthesis. cambridge.org Conversely, the release of unlabeled alanine from the breakdown of pre-existing proteins into the free amino acid pool dilutes the isotopic enrichment, which can be used to infer protein degradation rates. nih.gov

Table 1: Conceptual Flow of ¹³C from L-ALANINE (3-13C) in Protein Turnover Studies

StepProcessDescription
1 Tracer Infusion L-ALANINE (3-13C) is introduced, raising the ¹³C enrichment of the free intracellular alanine pool.
2 Protein Synthesis The ¹³C-labeled alanine is incorporated into new proteins, making them isotopically labeled.
3 Protein Degradation Existing, unlabeled proteins are broken down, releasing unlabeled alanine into the free pool.
4 Amino Acid Recycling The released, unlabeled alanine mixes with the labeled tracer, and this mixed pool is used for subsequent protein synthesis.
5 Measurement By measuring the rate of ¹³C incorporation into proteins and the isotopic dilution of the free alanine pool over time, the rates of synthesis, breakdown, and recycling can be calculated. cambridge.orgnih.gov

Energy Metabolism and Redox State Contributions

DL-ALANINE (3-13C) provides critical insights into central energy metabolism, primarily through its conversion to pyruvate. researchgate.net The alanine aminotransferase enzyme catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. researchgate.net When [3-¹³C]alanine is the substrate, this reaction yields [3-¹³C]pyruvate. frontiersin.orgcopernicus.org This labeled pyruvate stands at a metabolic crossroads, and its subsequent fate reveals the activity of several major pathways. nih.govfrontiersin.org

Entry into the TCA Cycle: The [3-¹³C]pyruvate can enter the mitochondrial tricarboxylic acid (TCA) cycle through two primary routes:

Pyruvate Dehydrogenase (PDH): Decarboxylation to [2-¹³C]acetyl-CoA.

Pyruvate Carboxylase (PC): Carboxylation to [3-¹³C]oxaloacetate, an anaplerotic ("filling up") reaction. By analyzing the ¹³C labeling patterns in TCA cycle intermediates like glutamate, the relative fluxes through PDH and PC can be quantified. nih.govnih.gov For instance, studies in rat liver using ¹³C-alanine found that the flux through pyruvate carboxylase is substantially higher than through pyruvate dehydrogenase under gluconeogenic conditions. nih.gov

Cytosolic Redox State: The interconversion of [3-¹³C]pyruvate and [3-¹³C]lactate is catalyzed by lactate dehydrogenase (LDH), a reaction that depends on the ratio of NADH to NAD⁺. frontiersin.org Tracking the flow of the ¹³C label between pyruvate and lactate thus provides a window into the cytosolic redox state, a critical regulator of metabolic function. frontiersin.org

Gluconeogenesis: As alanine is a major gluconeogenic amino acid, [3-¹³C]alanine is a precursor for newly synthesized glucose. nih.gov Tracing the ¹³C label into glucose molecules can quantify the rate of gluconeogenesis and reveal the activity of pathways like the pentose phosphate cycle, based on the specific positions of the ¹³C atoms in the glucose molecule. nih.gov

Table 2: Research Findings on Metabolic Fluxes Using ¹³C-Alanine in Rat Liver

Metabolic Flux RatioFindingImplicationReference
Pyruvate Dehydrogenase / Pyruvate Carboxylase ~28%Indicates a strong preference for anaplerotic entry into the TCA cycle over oxidative entry via acetyl-CoA in the liver during gluconeogenesis. nih.gov
Phosphoenolpyruvate (B93156) Kinase / Flux to Glucose ~42%Shows a significant portion of the phosphoenolpyruvate (PEP) generated is cycled back through pyruvate kinase rather than being directed exclusively towards glucose synthesis. nih.gov

Stereospecific Metabolic Fate of D- and L-Alanine (3-13C) Enantiomers

The two enantiomers of alanine, L-alanine and D-alanine, have distinct and separate metabolic fates in mammals and other organisms. nih.govresearchgate.net L-alanine is one of the 20 common proteinogenic amino acids and is central to metabolism. medchemexpress.com D-alanine, while abundant in bacterial cell walls, is found in much lower concentrations in eukaryotes but is associated with important biological processes, such as neurotransmission. researchgate.netnih.gov The use of DL-ALANINE (3-13C) allows for the simultaneous investigation of the pathways that handle each stereoisomer.

D-Amino Acid Oxidase Activity and its Role in D-Alanine Catabolism

The primary route for the catabolism of D-alanine in eukaryotes is through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids. nih.govuniprot.orguniprot.org This enzyme is notably present in the liver, kidney, and specific brain regions. nih.govuniprot.orgasm.org

The reaction catalyzed by DAAO is as follows: [3-¹³C]D-alanine + O₂ + H₂O → [3-¹³C]pyruvate + NH₄⁺ + H₂O₂ uniprot.org

Studies using labeled D-alanine have confirmed this metabolic pathway in vivo. nih.gov The activity of DAAO is crucial for degrading D-amino acids that may be absorbed from the diet or produced by gut microbiota, and it plays a key role in regulating the levels of D-amino acids like D-serine that act as neurotransmitters. uniprot.orgbenthamopen.com

Table 3: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Alanine

Enzyme SourceKm, app (mM)kcat, app (s⁻¹)pHTemperature (°C)Reference
Human-5.28.525 uniprot.org
Human-6.778.337 uniprot.org
Pig1.0 ± 0.281 ± 58.5- nih.gov
Pig1.7 ± 0.37.3 ± 0.68.525 nih.govuniprot.org
Rhodotorula gracilis (yeast)7.0 ± 0.946 ± 38.5- nih.gov

Km, app (Apparent Michaelis constant) and kcat, app (Apparent catalytic rate constant) values can vary based on assay conditions.

Racemase Activity and Interconversion of Alanine Enantiomers

The interconversion between L-alanine and D-alanine is catalyzed by the enzyme alanine racemase (ALR). pdbj.orgresearchgate.net This enzyme, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, is essential for bacteria as it provides the D-alanine necessary for peptidoglycan cell wall synthesis. nih.govbiorxiv.org While less common in eukaryotes, alanine racemase has been identified in some fungi and protists. nih.gov

The reversible reaction is: [3-¹³C]L-alanine ⇌ [3-¹³C]D-alanine

The presence of racemase activity means that the ¹³C label from one enantiomer can be transferred to the other. nih.gov For example, in an organism possessing ALR, administering [3-¹³C]L-alanine can lead to the formation of labeled D-alanine, and vice versa. This interconversion is a key step in the metabolism of certain microorganisms and can be traced effectively using isotopically labeled substrates. nih.govresearchgate.net

Table 4: Kinetic Parameters of Alanine Racemase (ALR)

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Reference
Streptococcus iniaeL-alanine33.112426 (units/mg) biorxiv.org
Streptococcus iniaeD-alanine14.36963.6 (units/mg) biorxiv.org
Schizosaccharomyces pombeL-alanine5.0670 nih.gov
Schizosaccharomyces pombeD-alanine2.4350 nih.gov

Applications in Diverse Research Models and Biological Systems

In Vitro Cell Culture Models for Cellular Metabolism Studies

In vitro models offer a controlled environment to dissect the metabolic fate of DL-Alanine (3-13C) at the cellular level, providing foundational knowledge of its role in both mammalian and microbial physiology.

In studies involving mammalian cells, the L-isomer of alanine (B10760859) is predominantly metabolized, as the D-isomer shows significantly less uptake and incorporation. nih.govacs.org

Pancreatic Beta-Cells: The study of L-alanine metabolism is crucial for understanding insulin (B600854) secretion. In the clonal pancreatic β-cell line BRIN-BD11, L-[3-¹³C]alanine has been used to demonstrate substantial oxidative metabolism. diabetesjournals.org Using ¹³C NMR, researchers have observed the time-dependent production of labeled metabolites such as glutamate (B1630785) and aspartate from the initial alanine tracer. diabetesjournals.orgdiabetesjournals.org These studies have shown that l-alanine's ability to stimulate insulin secretion is linked to its oxidative metabolism. diabetesjournals.orgdiabetesjournals.org Furthermore, the presence of L-alanine can significantly enhance glucose metabolism, increasing the rate of glucose-derived pyruvate (B1213749) entering the tricarboxylic acid (TCA) cycle, which is a key process in stimulating insulin release. diabetesjournals.org

Cancer Cell Lines: Altered metabolism is a hallmark of cancer, and ¹³C-labeled alanine is a valuable tool for probing these changes. In pancreatic ductal adenocarcinoma (PDAC) cell lines, [¹³C₃]-alanine tracing has revealed that alanine is a significant fuel source, contributing to the pool of mitochondrial TCA cycle intermediates like citrate (B86180). nih.gov This anaplerotic fueling is particularly prominent in cells with high expression of the mitochondrial isoform of glutamate-pyruvate transaminase (GPT2). nih.gov Similarly, in MCF-7 breast cancer cells, the analysis of ¹³C-alanine isotopologues derived from [U-¹³C₆]glucose demonstrates metabolic plasticity, showing that glucose-derived metabolites are involved in pyruvate replenishment. mdpi.com While DL-Alanine itself showed no cytotoxic effect on the PC-3 prostate cancer cell line, tracing studies in other cancers highlight the importance of the L-isomer in tumor metabolism. researchgate.net

Table 1: Research Findings in Mammalian Cell Lines Using 13C-Alanine
Cell LineResearch FocusKey FindingsReference
BRIN-BD11 (Pancreatic β-Cell)Insulin Secretion and MetabolismL-alanine undergoes substantial oxidative metabolism to glutamate and aspartate. It enhances glucose utilization and entry into the TCA cycle, contributing to insulin secretion. diabetesjournals.orgdiabetesjournals.org
PDAC (Pancreatic Cancer)Tumor Metabolism and AnaplerosisAlanine acts as a significant fuel for the mitochondrial TCA cycle, a process dependent on the enzyme GPT2. nih.gov
MCF-7 (Breast Cancer)Metabolic PlasticityIsotopologue profiles of 13C-alanine show its involvement in pyruvate replenishment, highlighting the bidirectional flow of central metabolic pathways. mdpi.com

The D-enantiomer of alanine, a component of the racemic DL-Alanine (3-13C) mixture, has a unique and crucial role in microbial metabolism, particularly in bacteria. D-alanine is an essential building block of the peptidoglycan layer in bacterial cell walls, a structure largely absent in eukaryotes. nih.govacs.org This distinction makes D-alanine an excellent biomarker for bacteria. acs.org

Studies using ¹¹C-labeled D-alanine, a positron-emitting isotope, have demonstrated that it is avidly accumulated by a wide range of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, but not by mammalian cells or in areas of sterile inflammation. nih.govacs.org These findings provide a strong basis for the use of D-[3-¹³C]alanine to specifically probe bacterial cell wall biosynthesis and catabolism without the confounding metabolic activities of a host organism. Compound-specific isotope analysis has confirmed differential nitrogen isotopic compositions between D- and L-alanine in bacterial peptidoglycan, further supporting its use in tracing specific enzymatic pathways like the alanine racemase reaction. acs.org

Table 2: Applications of Labeled Alanine in Microbial Systems
MicroorganismIsotope/MethodApplicationKey FindingsReference
Various Bacteria (e.g., S. aureus, P. aeruginosa, E. coli)D-[3-11C]alanineBacterial detection and metabolismD-alanine is specifically taken up by living bacteria for peptidoglycan synthesis, with minimal uptake in mammalian cells. nih.govacs.org
Bacillus subtilis, Staphylococcus staphylolyticusCompound-Specific Nitrogen Isotope AnalysisPeptidoglycan metabolismD-alanine and L-alanine within peptidoglycan have distinct nitrogen isotopic signatures, indicating specific enzymatic processing. acs.org
Escherichia coli3H-L-AlanineAmino acid transport and metabolismThe accumulation of L-alanine reflects the proliferative activity of E. coli. The amino acid transport systems in bacteria differ from those in human tumor cells. mdpi.com

Mammalian Cell Lines (e.g., Pancreatic Beta-Cells, Cancer Cell Lines)

Ex Vivo Tissue Perfusion Models for Organ-Specific Metabolic Dynamics

Ex vivo tissue perfusion allows for the study of organ-specific metabolism in a highly controlled setting, bridging the gap between cell culture and whole-body systems.

The liver is central to glucose and amino acid homeostasis, with alanine being a primary substrate for gluconeogenesis (the synthesis of new glucose). Using [3-¹³C]alanine in perfused rat hepatocytes, researchers can employ ¹³C NMR to trace the flow of the carbon-13 label through the gluconeogenic pathway. pnas.orgnih.gov This method allows for the quantification of gluconeogenic flux and the activity of related pathways, such as the futile cycle involving pyruvate kinase. pnas.orgnih.gov These studies have revealed how hormonal states, such as hyperthyroidism, can alter hepatic metabolism by increasing the flux through pyruvate kinase during gluconeogenesis. pnas.orgnih.gov The detailed data from such perfusion experiments are also instrumental in developing and validating computational models of liver metabolism. csuohio.edu

In the heart, alanine metabolism is tightly linked to that of glucose and pyruvate. Perfused heart models, often using ¹³C-labeled glucose or pyruvate, rely on the measurement of [3-¹³C]alanine as a key indicator of metabolic activity. jci.orgahajournals.org The transamination of pyruvate produces alanine, making the enrichment of [3-¹³C]alanine a direct measure of glycolytic flux from a [¹³C]glucose source. jci.orgahajournals.org A critical metric derived from these studies is the ratio of [4-¹³C]glutamate to [3-¹³C]alanine enrichment. jci.orgahajournals.orgphysiology.org This ratio reflects the proportion of pyruvate that is oxidized in the TCA cycle (via pyruvate dehydrogenase) relative to pyruvate that is converted to alanine, thus providing a powerful index of the balance between glucose oxidation and other energy sources like fatty acids. jci.orgphysiology.org This technique has been vital in studying myocardial metabolism during ischemia and reperfusion, where it helps to assess the recovery of oxidative metabolism. ahajournals.orgahajournals.org

Table 3: Research Findings in Ex Vivo Perfused Organ Models
Organ ModelTracerResearch FocusKey Measurement/FindingReference
Perfused Rat Liver/Hepatocytes[3-13C]AlanineGluconeogenesis, Alanine HomeostasisQuantified gluconeogenic flux and pyruvate kinase activity via 13C NMR; showed increased futile cycling in hyperthyroid state. pnas.orgnih.gov
Perfused Rabbit/Canine Heart[1-13C]Glucose or [3-13C]PyruvateMyocardial Metabolism, Ischemia-ReperfusionThe [4-13C]Glutamate/[3-13C]Alanine ratio is used as an index of pyruvate oxidation vs. other fuel sources. [3-13C]Alanine enrichment reflects glycolytic flux. jci.orgahajournals.orgphysiology.org

Perfused Liver Studies of Gluconeogenesis and Alanine Homeostasis

In Vivo Animal Research Models for Systemic Metabolic Interplay

In vivo studies using DL-Alanine (3-13C) or its precursors allow for the investigation of complex metabolic interactions between organs in a physiological context. In conscious rats and dogs, infusions of ¹³C-labeled glucose are used to study myocardial metabolism, with the measurement of [3-¹³C]alanine enrichment in tissue biopsies serving as a key readout of regional glycolysis. jci.orgahajournals.orgphysiology.org

These models have also been essential for demonstrating the unique utility of the D-alanine component of the tracer. In mouse models of acute bacterial myositis, intravenously administered D-[3-¹¹C]alanine was shown to accumulate specifically at the site of infection, with negligible uptake in healthy muscle or areas of sterile inflammation. nih.govacs.org This highlights the potential of ¹³C-labeled D-alanine for non-invasively studying bacterial metabolic activity in vivo.

Furthermore, stable isotope tracers are used to probe systemic metabolism. In infant pigs, the infusion of [U-¹³C]glucose and subsequent analysis of ¹³C-isotopomers of alanine isolated from very low-density lipoprotein (VLDL) apoB-100 have been used to calculate hepatic gluconeogenesis rates in vivo. physiology.org Techniques using hyperpolarized [1-¹³C]pyruvate, which is rapidly converted to other metabolites, have enabled the real-time in vivo observation of [1-¹³C]alanine production in mice, offering a dynamic view of metabolic flux. pnas.org

Rodent Models for Investigating Tissue-Specific Alanine Metabolism

The use of stable isotopes, particularly Carbon-13 (¹³C), has revolutionized the study of in vivo metabolism, and DL-Alanine (3-¹³C) serves as a critical tracer in this field. In rodent models, this labeled amino acid allows researchers to track the metabolic fate of alanine in a non-invasive and dynamic manner, providing deep insights into tissue-specific metabolic pathways. nih.govotsuka.co.jpchromservis.eu By introducing DL-Alanine (3-¹³C) into the system, scientists can monitor its conversion into various downstream metabolites in different organs using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net This approach is invaluable for understanding both normal physiological processes and the metabolic dysregulations that characterize various diseases. researchgate.net

In hepatic metabolism studies, [3-¹³C]alanine has been instrumental in elucidating the pathways of gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov When administered to rats, the ¹³C label from alanine is traced into newly synthesized glucose, as well as other key metabolites within the liver, such as glutamate, glutamine, and aspartate. nih.gov The specific labeling patterns observed in these molecules have provided strong evidence that the primary route for alanine's carbon backbone to enter the Krebs cycle is through the pyruvate carboxylase reaction, rather than via pyruvate dehydrogenase. nih.gov This distinction is crucial for understanding how the liver manages glucose homeostasis.

Cerebral metabolism is another area where [3-¹³C]alanine has proven useful. Studies in rats have shown that alanine is actively metabolized in the brain. The ¹³C label from [3-¹³C]alanine can be detected in brain-specific metabolites, including glutamate, glutamine, aspartate, and GABA. frontiersin.org This demonstrates that alanine crosses the blood-brain barrier and participates in the brain's amino acid and energy metabolism. Comparing the metabolic processing of labeled alanine and glucose has helped to delineate the distinct yet interconnected pathways of energy substrate utilization in different brain regions and cell types, such as neurons and astrocytes. frontiersin.orgfrontiersin.orgnih.gov

Furthermore, research using pancreatic cell lines has employed [3-¹³C]alanine to investigate its role in insulin secretion. diabetesjournals.org These studies have shown that alanine is not merely an inert building block but is substantially metabolized oxidatively by pancreatic β-cells. The detection of ¹³C-labeled glutamate and aspartate following incubation with [3-¹³C]alanine confirms its entry into mitochondrial metabolism, a key process linked to the regulation of insulin release. diabetesjournals.org

The table below summarizes representative findings from studies using ¹³C-labeled alanine in rodent models to investigate tissue-specific metabolism.

Tissue/OrganPrimary Metabolic Process InvestigatedKey Labeled Metabolites DetectedMajor Research FindingReference
LiverGluconeogenesis, Krebs Cycle EntryGlucose, Glutamate, Glutamine, AspartateAlanine carbon primarily enters the Krebs cycle via pyruvate carboxylase, not pyruvate dehydrogenase. nih.gov
Brain (Cerebrum & Cerebellum)Amino Acid Metabolism, Glycolysis, TCA CycleLactate (B86563), Glutamate, Glutamine, Aspartate, GABAAlanine is actively metabolized in the brain, contributing to the pools of key neurotransmitters and energy-related metabolites. frontiersin.orgnih.gov
Pancreatic β-CellsInsulin Secretion Regulation, Oxidative MetabolismGlutamate, Aspartate, LactateSubstantial oxidative metabolism of alanine is linked to its role as a stimulus for insulin secretion. diabetesjournals.org
StriatumGeneral Metabolite ProfilingAlanine, LactateUsed alongside labeled glucose to confirm the identity of downstream metabolites in in vivo magnetic resonance spectroscopy. elifesciences.org

Environmental and Biotechnological Applications

Stable Isotope Probing (SIP) for Microbial Community Functional Analysis

Stable Isotope Probing (SIP) is a powerful technique in microbial ecology that links metabolic function to microbial identity within complex environmental samples. researchgate.netnih.gov The core principle of SIP involves introducing a substrate labeled with a heavy stable isotope, such as ¹³C or ¹⁵N, into an environment. Microorganisms that actively consume and assimilate this substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, and phospholipid fatty acids (PLFAs). researchgate.netnih.gov By subsequently separating and analyzing these labeled biomarkers, researchers can identify the specific microbes responsible for the metabolism of that particular substrate. nih.govd-nb.info

DL-Alanine (3-¹³C) is an ideal substrate for SIP studies aimed at identifying microorganisms that actively utilize amino acids in a given ecosystem. Alanine is a central metabolite in many organisms, and by providing it in its ¹³C-labeled form, scientists can effectively "tag" the alanine-metabolizing members of a microbial community. jove.comnih.gov This approach is crucial for untangling the intricate food webs and biogeochemical cycles that define microbial ecosystems, from soil and marine environments to the gut microbiome. researchgate.netfrontiersin.org

A typical SIP experiment using DL-Alanine (3-¹³C) would follow a series of steps. First, the environmental sample (e.g., soil, water, or a bioreactor sample) is incubated with the labeled alanine. Over time, active microbes incorporate the ¹³C into their biomass. Next, crucial biomarkers like DNA or RNA are extracted from the entire community. The "heavy," ¹³C-enriched nucleic acids are then separated from the "light," unlabeled (¹²C) nucleic acids, typically through density gradient ultracentrifugation. nih.gov Finally, the recovered heavy DNA or RNA is subjected to molecular analysis, such as high-throughput sequencing of the 16S rRNA gene, to identify the taxa that assimilated the labeled alanine. mdpi.com This provides direct evidence of their functional role in amino acid cycling within their habitat. frontiersin.org

The table below outlines the general workflow for a Stable Isotope Probing (SIP) experiment using DL-Alanine (3-¹³C).

StepDescriptionKey Objective
1. IncubationAn environmental sample is exposed to DL-Alanine (3-¹³C) under controlled conditions that mimic the natural environment.Allow active microorganisms to consume the labeled substrate.
2. Biomarker ExtractionTotal DNA, RNA, or PLFAs are extracted from the microbial community after a set incubation period.Isolate the pool of biomarkers containing both labeled and unlabeled molecules.
3. Isotopic SeparationIsopycnic centrifugation is used to separate the denser, ¹³C-labeled ("heavy") biomarkers from the unlabeled ("light") ones based on their buoyant density.Isolate the biomarkers from the specific organisms that assimilated the ¹³C-alanine.
4. Analysis of Labeled BiomarkersThe "heavy" biomarker fractions are analyzed using molecular techniques (e.g., 16S rRNA gene sequencing for DNA/RNA) or chemical analysis (e.g., GC-MS for PLFAs).Identify the active alanine-utilizing taxa and link their identity to their metabolic function.
5. Data InterpretationThe identified organisms are placed within the ecological context of the environment to understand their role in nutrient cycling and community interactions.Elucidate the functional structure of the microbial community.

Optimization of Industrial Fermentation Processes and Bioprocesses

In the realm of biotechnology, understanding and optimizing cellular metabolism is key to improving the efficiency of industrial fermentation processes. researchgate.netsemanticscholar.org ¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates, or fluxes, of intracellular metabolic pathways. plos.orgd-nb.info By introducing a ¹³C-labeled substrate, such as DL-Alanine (3-¹³C), into a cell culture, researchers can trace the journey of the carbon atoms through the intricate network of biochemical reactions. jove.comnih.gov This provides a detailed map of metabolic activity, highlighting potential bottlenecks and identifying targets for metabolic engineering to enhance the production of desired compounds like biofuels, pharmaceuticals, or amino acids. researchgate.netplos.orgmdpi.com

While industrial L-alanine production itself is a significant bioprocess, the use of labeled alanine as a tracer is applicable to a much broader range of fermentations. semanticscholar.org Alanine metabolism is deeply integrated with central carbon metabolism, particularly glycolysis and the TCA cycle. nih.govdiabetesjournals.org Therefore, tracing with DL-Alanine (3-¹³C) can provide critical information about the activity of these core pathways. The labeling patterns that emerge in proteinogenic amino acids and other metabolites after the assimilation of [3-¹³C]alanine reveal the relative activities of different metabolic routes. jove.comnih.govresearchgate.net

For example, the conversion of [3-¹³C]alanine to [3-¹³C]pyruvate allows for the direct probing of pathways branching from this key metabolic node. frontiersin.org This information is vital for optimizing processes where the desired product is derived from pyruvate or related intermediates. By quantifying fluxes, engineers can make informed decisions about genetic modifications—such as overexpressing a rate-limiting enzyme or deleting a competing pathway—to redirect the flow of carbon toward the product of interest, thereby increasing titer, rate, and yield. osti.gov The use of specifically labeled tracers is essential for achieving the precision needed to resolve complex metabolic networks in industrial microorganisms like Escherichia coli or yeast. nih.gov

The following table details how isotopic labeling of central metabolites, which can be informed by tracers like DL-Alanine (3-¹³C), helps in elucidating key metabolic pathway activities relevant to bioprocess optimization.

Labeled Substrate/TracerMetabolic Pathway InvestigatedInformation Gained from Labeling PatternRelevance to Bioprocess Optimization
[3-¹³C]AlaninePyruvate Metabolism / AnaplerosisReveals the fate of pyruvate, tracking its conversion to lactate, entry into the TCA cycle via pyruvate dehydrogenase, or anaplerotic fixation via pyruvate carboxylase.Optimizing the production of compounds derived from pyruvate or oxaloacetate. nih.govdiabetesjournals.org
[1-¹³C]GlucosePentose (B10789219) Phosphate (B84403) Pathway (PPP) vs. GlycolysisThe loss of the ¹³C label as CO₂ indicates high PPP flux, which is a major source of NADPH.Ensuring sufficient supply of reducing equivalents (NADPH) for biosynthetic pathways. nih.gov
[U-¹³C]GlucoseOverall Carbon FlowProvides a global view of how glucose carbon is distributed throughout the central metabolic network.Identifying major carbon sinks and competing pathways that divert resources from the desired product. ambic.org
[U-¹³C]GlutamineTCA Cycle Activity (Reductive/Oxidative)Traces the entry of glutamine into the TCA cycle, helping to determine the cycle's directionality and contribution to biomass precursors.Critical for optimizing processes in cells that rely on glutaminolysis for energy and biosynthesis. nih.gov

Computational and Modeling Approaches in Conjunction with Dl Alanine 3 13c Data

13C Metabolic Flux Analysis (13C-MFA) Frameworks and Software Tools

13C-Metabolic Flux Analysis (13C-MFA) is the leading computational technique for quantifying intracellular metabolic fluxes in vivo. sci-hub.sed-nb.info It integrates data from isotopic labeling experiments, such as those using DL-ALANINE (3-13C), with a metabolic network model to calculate the rates of reactions throughout central metabolism. researchgate.net The typical workflow involves several key steps: designing the experiment to select the optimal tracer, performing the cell culture experiment with the 13C-labeled substrate, measuring the isotopic labeling in metabolites (commonly protein-bound amino acids or intracellular intermediates), and finally, using computational tools to estimate fluxes and perform statistical validation. sci-hub.seresearchgate.net

A variety of software tools and frameworks have been developed to facilitate the complex calculations required for 13C-MFA. These platforms provide environments for model construction, data processing, flux estimation, and statistical analysis.

Key Software Frameworks and Tools for 13C-MFA:

Tool/FrameworkPrimary FunctionKey Features
INCA Isotopomer Network Compartmental AnalysisA MATLAB-based tool for isotopically stationary and non-stationary 13C-MFA. It uses the Elementary Metabolite Units (EMU) framework for efficient computation. nih.gov
13CFLUX Flexible 13C-MFA ModelingAn early, powerful framework that offers high flexibility in defining metabolic models and experimental configurations for steady-state flux analysis. frontiersin.org
FluxML Standardized Modeling LanguageAn XML-based data exchange format designed to standardize 13C-MFA models, enabling greater reproducibility and easier sharing of models and results between different software platforms. frontiersin.org
Compound Discoverer™ Untargeted Isotope Labeling AnalysisCommercial software that supports untargeted stable isotope labeling experiments, helping to identify altered pathways by mapping label incorporation data onto metabolic maps. thermofisher.com
IsoCorrectoR Data CorrectionAn R-based software tool specifically designed to correct high-resolution mass spectrometry data for natural isotope abundance and isotopic impurities from the tracer, a critical pre-processing step for accurate flux analysis. uni-regensburg.de

These tools are indispensable for managing the complexity of 13C labeling data and ensuring that the derived flux maps are both accurate and statistically robust.

Isotopomer and Mass Isotopomer Distribution (MID) Modeling for Quantitative Flux Determination

At the core of 13C-MFA is the analysis of isotopomers, which are molecules that have the same number of isotopic atoms but differ in their location within the molecule. nih.gov When a cell metabolizes a substrate like DL-ALANINE (3-13C), the 13C atom is transferred through a series of biochemical reactions, leading to its incorporation into various downstream metabolites. Each pathway manipulates the carbon skeleton of the metabolites differently, resulting in a unique distribution of 13C atoms in the products. researchgate.net

This distribution is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Mass spectrometry separates molecules based on their mass-to-charge ratio. The incorporation of one or more 13C atoms (which are heavier than 12C atoms) results in a mass shift. The collection of these mass variants for a single metabolite is known as its Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV). nih.govnih.gov The MID represents the fractional abundance of each isotopologue (molecules differing in isotopic composition) of a given metabolite. nih.gov For a metabolite with 'n' carbon atoms, the MID will show the relative amounts of the M+0 (no 13C label), M+1 (one 13C label), M+2 (two 13C labels), and so on, up to M+n. nih.gov

Modeling for Flux Determination: The quantitative determination of fluxes is achieved by comparing experimentally measured MIDs with MIDs predicted by a computational model. researchgate.net The process generally follows these steps:

A stoichiometric model of the relevant metabolic network is constructed. researchgate.net

The model is provided with the known labeling pattern of the input tracer, for instance, 100% 13C at the C-3 position of alanine (B10760859).

For an initial set of assumed fluxes, the model predicts the resulting MIDs for measurable metabolites (e.g., other amino acids, TCA cycle intermediates).

These predicted MIDs are compared to the experimentally measured MIDs.

An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the predicted and measured MIDs until a best fit is achieved. nih.gov

Hypothetical Label Propagation from DL-ALANINE (3-13C):

The table below illustrates how the 13C label from DL-ALANINE (3-13C) could be traced through the central carbon metabolism, generating specific mass isotopomers.

MetabolitePrimary PathwayExpected Mass IsotopomerNotes
Pyruvate (B1213749) Transamination of AlanineM+1The 13C label is transferred from the C-3 of alanine to the C-3 of pyruvate.
Lactate (B86563) Lactate DehydrogenaseM+1Pyruvate is reduced to lactate, retaining the M+1 label. nih.gov
Acetyl-CoA Pyruvate Dehydrogenase (PDH)M+1The C-1 of pyruvate is lost as CO2; the M+1 label from C-3 of pyruvate is now on the C-2 of Acetyl-CoA.
Citrate (B86180) TCA Cycle (first turn)M+1Acetyl-CoA (M+1) condenses with oxaloacetate. The initial label appears in the part of citrate derived from acetyl-CoA. nih.gov

By analyzing the MIDs of multiple metabolites simultaneously, 13C-MFA can resolve the relative contributions of converging pathways and quantify fluxes throughout the network. nih.gov

Advanced Statistical Analysis and Data Interpretation of Isotopic Labeling Experiments

The generation of a flux map from isotopic labeling data is not the final step; rigorous statistical analysis is required to validate the results and ensure their reliability. researchgate.net The interpretation of data from experiments using tracers like DL-ALANINE (3-13C) must account for several potential confounding factors and statistical uncertainties.

A critical first step in the analysis pipeline is the correction of raw analytical data . Mass spectrometry measurements must be corrected for the presence of naturally occurring stable isotopes (e.g., the ~1.1% natural abundance of 13C) and any isotopic impurities in the labeled tracer substrate. uni-regensburg.de Failure to perform these corrections can significantly distort the measured MIDs and lead to erroneous flux calculations. uni-regensburg.de

Another key consideration is isotopic steady state . Most 13C-MFA models assume that the labeling of intracellular metabolites is constant over time. d-nb.info It is crucial to verify this assumption experimentally by collecting samples at multiple time points. If the labeling is still changing, the system is not at a steady state, and more complex isotopically non-stationary models (INST-MFA) are required to accurately determine fluxes. d-nb.infopnas.org

Once fluxes are calculated, a goodness-of-fit analysis is performed to determine how well the model-predicted MIDs match the experimental data. This is often done using a chi-square test. Furthermore, sensitivity analyses are conducted to calculate confidence intervals for each estimated flux. sci-hub.se Wide confidence intervals may indicate that a particular flux is not well determined by the available data, suggesting that a different tracer or additional measurements might be needed.

The biological complexity of the system can also pose challenges for data interpretation. For example, the existence of separate metabolic pools (compartmentation) of the same metabolite, such as distinct mitochondrial and cytosolic pools of pyruvate, can complicate labeling patterns. frontiersin.org Advanced modeling techniques may be required to account for this phenomenon and obtain accurate flux values. frontiersin.org

Key Statistical and Interpretive Considerations in 13C-MFA:

ConsiderationImportance
Data Correction Essential for removing biases from natural isotope abundance and tracer impurities, ensuring the accuracy of measured MIDs. uni-regensburg.de
Isotopic Steady-State Validates the use of simpler steady-state models; if not achieved, requires more complex non-stationary flux analysis. d-nb.info
Goodness-of-Fit Testing Statistically validates how well the proposed flux map and metabolic model explain the experimental labeling data. nih.gov
Confidence Intervals Quantifies the precision of each estimated flux, identifying which reaction rates are well-resolved by the experiment. sci-hub.se
Metabolic Compartmentation Acknowledges biological complexity where separate metabolite pools can exist, requiring more sophisticated models for accurate interpretation. nih.govfrontiersin.org

By employing these advanced computational and statistical methods, researchers can leverage the data from DL-ALANINE (3-13C) labeling experiments to build highly detailed and quantitative models of cellular metabolism.

Future Directions and Emerging Research Avenues with Dl Alanine 3 13c

Integration with Hyperpolarized Nuclear Magnetic Resonance (NMR) for Enhanced Sensitivity

The combination of DL-ALANINE (3-13C) with hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy represents a significant leap forward in the non-invasive, real-time monitoring of metabolic fluxes. Hyperpolarization techniques can enhance the NMR signal by several orders of magnitude, surmounting the inherent low sensitivity of traditional 13C NMR. nih.govacs.org This heightened sensitivity allows for the detection of metabolic products from hyperpolarized [1-13C]pyruvate, such as [1-13C]alanine, within seconds of administration. pnas.orgnih.gov

This rapid, dynamic assessment of metabolic pathways is particularly valuable in studying diseases characterized by altered metabolism, such as cancer. For instance, studies have demonstrated the ability to image hyperpolarized [1-13C]alanine in vivo, providing insights into tumor metabolism. The conversion of hyperpolarized pyruvate (B1213749) to alanine (B10760859), catalyzed by alanine aminotransferase, can be tracked to probe specific enzymatic activities and metabolic phenotypes in real-time. nih.gov The ability to observe these rapid metabolic conversions non-invasively opens up new possibilities for diagnosing and characterizing diseases with a metabolic basis.

Development of Multi-Isotope Tracing Strategies for Comprehensive Metabolic Mapping

To achieve a more holistic understanding of metabolic networks, researchers are increasingly turning to multi-isotope tracing strategies. This involves the simultaneous use of multiple stable isotopes, such as 13C, 15N, and 2H, to trace the flow of different atoms through interconnected metabolic pathways. frontiersin.org DL-ALANINE (3-13C) can be a crucial component of these strategies, providing specific information about the fate of the alanine carbon backbone.

By combining DL-ALANINE (3-13C) with other labeled substrates, researchers can simultaneously investigate various aspects of cellular metabolism, including central carbon metabolism, nitrogen metabolism, and redox reactions. frontiersin.orgnih.gov This approach provides a more complete and dynamic picture of how different metabolic pathways are integrated and regulated in response to various physiological or pathological conditions. nih.gov The data generated from multi-isotope tracing experiments can be used to construct and validate more comprehensive computational models of metabolism. nih.gov

Advancements in Computational Fluxomics for Elucidating Complex Biological Systems

The data-rich nature of experiments utilizing DL-ALANINE (3-13C) necessitates sophisticated computational tools for analysis and interpretation. Computational fluxomics, particularly 13C Metabolic Flux Analysis (13C-MFA), provides a mathematical framework to estimate intracellular metabolic fluxes from isotope labeling data. omicstutorials.comfrontiersin.org This powerful technique allows researchers to quantify the rates of biochemical reactions within a cell, offering a detailed map of metabolic activity. frontiersin.orgomicstutorials.com

Future advancements in computational fluxomics will focus on developing more robust and efficient algorithms for analyzing complex datasets generated from dynamic and multi-isotope labeling experiments. researchgate.net Machine learning-based approaches are also emerging as a promising avenue to improve the speed and accuracy of flux estimation. researchgate.net The integration of data from DL-ALANINE (3-13C) tracing into these advanced computational models will be instrumental in unraveling the complexity of biological systems and identifying key regulatory nodes in metabolic networks. omicstutorials.comresearchgate.net

New Applications in Systems Biology and Multi-Omics Integration

The insights gained from DL-ALANINE (3-13C) tracer studies are highly valuable within the broader context of systems biology. Systems biology aims to understand the complex interactions between different biological components, from genes and proteins to metabolites. nih.gov By integrating metabolomics data, including flux data derived from DL-ALANINE (3-13C), with other "omics" datasets such as genomics, transcriptomics, and proteomics, researchers can build more comprehensive models of cellular function. omicstutorials.comnih.gov

This multi-omics approach enables a more holistic understanding of how genetic and environmental perturbations affect metabolic phenotypes. nih.gov For example, by correlating changes in gene expression with alterations in metabolic fluxes traced by DL-ALANINE (3-13C), scientists can uncover novel gene-metabolism relationships and identify new targets for therapeutic intervention. mdpi.com The integration of fluxomics data into systems biology frameworks will be crucial for dissecting the molecular underpinnings of complex diseases and developing personalized medicine strategies. omicstutorials.comnih.gov

Q & A

Q. What are the primary research applications of DL-Alanine (3-¹³C) in metabolic studies?

DL-Alanine (3-¹³C) is critical for tracing nitrogen and carbon flux in the glucose-alanine cycle, which facilitates nutrient transport between tissues and the liver. The ¹³C label enables precise tracking of metabolic pathways using techniques like mass spectrometry or NMR spectroscopy. For example, researchers can quantify isotopic enrichment in liver gluconeogenesis or muscle protein turnover by monitoring labeled alanine in biological matrices .

Q. How does the ¹³C isotopic labeling in DL-Alanine enhance NMR spectroscopic analysis?

The ¹³C label at the C3 position improves spectral resolution by providing a distinct signal for tracking carbon-specific structural changes or reaction kinetics. This is particularly useful in studying enzyme mechanisms (e.g., alanine transaminase) or protein-ligand interactions, where positional isotopic labeling reduces spectral overlap and enhances sensitivity .

Q. What role does DL-Alanine (3-¹³C) play in nanoparticle synthesis?

DL-Alanine acts as both a reducing agent and stabilizer in nanoparticle synthesis. For example, in silver nanoparticle production, it reduces Ag⁺ ions while the carboxylate group caps particle surfaces, controlling size and morphology. The isotopic label can help study ligand exchange dynamics using techniques like isotope-edited vibrational spectroscopy .

Advanced Research Questions

Q. What methodological considerations are critical when using DL-Alanine (3-¹³C) in transition metal chelation studies?

Key considerations include:

  • pH dependency : Chelation efficiency with metals like Cu(II) or Zn(II) varies with protonation states of amino and carboxyl groups.
  • Stoichiometry : Use isothermal titration calorimetry (ITC) to determine binding constants and metal-to-ligand ratios.
  • Isotopic effects : Ensure the ¹³C label does not perturb coordination geometry by comparing with unlabeled analogs via X-ray absorption spectroscopy (XAS) .

Q. How can researchers address isotopic dilution effects in metabolic flux analysis using DL-Alanine (3-¹³C)?

Isotopic dilution from endogenous unlabeled alanine can skew flux measurements. Mitigation strategies include:

  • Tracer infusions : Administer a constant infusion to achieve isotopic steady state.
  • Correction models : Use computational tools (e.g., Isotopomer Network Compartmental Analysis) to account for natural abundance and pool sizes .

Q. What experimental strategies optimize the detection of DL-Alanine (3-¹³C) in complex biological matrices using mass spectrometry?

  • Sample preparation : Derivatize alanine with propyl chloroformate to enhance ionization efficiency.
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.
  • Internal standards : Spike with ¹⁵N-labeled alanine for quantification via multiple reaction monitoring (MRM) .

Q. How do crystallographic differences between DL-Alanine enantiomers affect terahertz (THz) spectroscopy data interpretation?

DL-Alanine (racemic mixture) exhibits distinct THz absorption bands compared to L- or D-enantiomers due to differences in crystal packing. Researchers must:

  • Control crystallinity : Ensure consistent recrystallization conditions (e.g., solvent, temperature) to avoid polymorphic variations.
  • Spectral deconvolution : Use principal component analysis (PCA) to differentiate enantiomeric contributions in mixed samples .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of DL-Alanine (3-¹³C)

PropertyValueReference
Molecular Weight89.09 g/mol (¹³C-labeled)
Melting Point264–296°C (decomposes)
Purity (¹³C)≥99% isotopic enrichment
Solubility (25°C)16.7 g/100 mL in water

Q. Table 2: Analytical Techniques for DL-Alanine (3-¹³C) Applications

ApplicationTechniqueKey Parameters
Metabolic Flux AnalysisLC-MS/MSMRM transitions: m/z 90→44 (¹³C)
Metal Chelation StudiesITC, XASBinding constants (logK), coordination geometry
Nanoparticle CharacterizationFTIR, TEMLigand exchange rates, particle size

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.